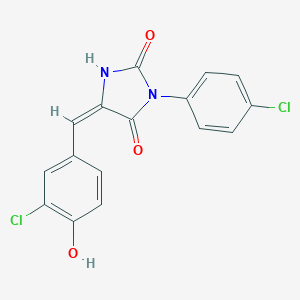![molecular formula C13H13BrN2O2S2 B305779 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305779.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide, also known as BTA-EG4, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BTA-EG4 has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide exerts its therapeutic effects by targeting various molecular pathways in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB leads to a reduction in inflammation.
Biochemical and Physiological Effects:
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been shown to exhibit various biochemical and physiological effects in the body. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and reduce oxidative stress in the brain. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been shown to have a low toxicity profile, indicating its potential as a safe therapeutic agent.
Advantages and Limitations for Lab Experiments
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity profile. However, one limitation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide for its therapeutic applications.
Future Directions
Several future directions can be explored in the field of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide research. One potential direction is the development of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide derivatives with improved solubility and bioavailability. Another direction is the investigation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide and its potential applications in the treatment of various diseases.
Synthesis Methods
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-bromobenzylamine with thioamide followed by the addition of ethylene glycol and acetic anhydride. Another method involves the reaction of 4-bromobenzylamine with 2-mercaptoacetic acid followed by the addition of ethylene glycol and acetic anhydride. The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been optimized to obtain high yields and purity.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. Several studies have shown that N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide exhibits cytotoxic effects on cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Product Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide |
|---|---|
Molecular Formula |
C13H13BrN2O2S2 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyethylsulfanyl)acetamide |
InChI |
InChI=1S/C13H13BrN2O2S2/c14-10-3-1-9(2-4-10)11-7-20-13(15-11)16-12(18)8-19-6-5-17/h1-4,7,17H,5-6,8H2,(H,15,16,18) |
InChI Key |
NUBRKFXRHJGGEL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSCCO)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B305698.png)
![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)

![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)

![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)

![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)
![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305718.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)